molecular formula C11H13BrN2O3 B4993710 ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate

ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate

Cat. No.: B4993710
M. Wt: 301.14 g/mol
InChI Key: FFMUGTVIWRAXDO-UHFFFAOYSA-N
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Description

Ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate is a chemical compound with the molecular formula C11H13BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with ethyl beta-alaninate in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

    Oxidation: Oxidized products may include pyridine N-oxides.

    Reduction: Reduced products may include partially or fully hydrogenated pyridine derivatives.

Scientific Research Applications

Ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can form halogen bonds with biological molecules, influencing their activity. Additionally, the carbonyl group can participate in hydrogen bonding, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its beta-alaninate moiety differentiates it from other pyridine derivatives, providing unique properties for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 3-[(5-bromopyridine-3-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-2-17-10(15)3-4-14-11(16)8-5-9(12)7-13-6-8/h5-7H,2-4H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMUGTVIWRAXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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